molecular formula C11H14N2O2S B11794508 Tert-butyl ((4-ethynylthiazol-2-YL)methyl)carbamate

Tert-butyl ((4-ethynylthiazol-2-YL)methyl)carbamate

Cat. No.: B11794508
M. Wt: 238.31 g/mol
InChI Key: FLDYYEFRSRRHDW-UHFFFAOYSA-N
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Description

Tert-butyl ((4-ethynylthiazol-2-yl)methyl)carbamate is a chemical building block of high value in organic and medicinal chemistry research. This compound features a thiazole heterocycle that is functionalized with both a protected amine (via a Boc carbamate group) and a terminal alkyne. The presence of these orthogonal functional groups makes it a versatile intermediate for constructing more complex molecules. The Boc (tert-butoxycarbonyl) group is a cornerstone in synthetic chemistry for the protection of amines, and it can be removed under mild, acidic conditions . The terminal alkyne moiety is particularly valuable for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used to create molecular linkages in drug discovery, materials science, and bioconjugation . The combination of the thiazole ring—a common pharmacophore—with these reactive groups provides researchers with a powerful tool for the synthesis of compound libraries, such as kinase inhibitors, and for the development of novel chemical probes. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

tert-butyl N-[(4-ethynyl-1,3-thiazol-2-yl)methyl]carbamate

InChI

InChI=1S/C11H14N2O2S/c1-5-8-7-16-9(13-8)6-12-10(14)15-11(2,3)4/h1,7H,6H2,2-4H3,(H,12,14)

InChI Key

FLDYYEFRSRRHDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CS1)C#C

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazole Precursor

The ethynyl-substituted thiazole backbone is typically synthesized through cyclocondensation reactions. For example, a Hantzsch thiazole synthesis may employ cysteine derivatives or thioureas reacted with α-haloketones. However, introducing the ethynyl group at the 4-position often requires palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, using 4-bromothiazole intermediates and terminal alkynes.

Boc Protection of the Thiazole Amine

Once the 2-aminothiazole intermediate is obtained, Boc protection is achieved under mild basic conditions. A representative procedure from involves:

  • Dissolving 2-amino-4-ethynylthiazole in anhydrous tetrahydrofuran (THF).

  • Adding Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stirring at room temperature for 12–24 hours.

  • Quenching with aqueous sodium bicarbonate and extracting with ethyl acetate.

  • Purifying via silica gel chromatography to isolate the product.

This method typically achieves yields of 65–75%, with purity >95% as confirmed by HPLC.

Optimization of Reaction Parameters

Base Selection and Solvent Effects

The choice of base critically impacts reaction efficiency. While early methods used sodium bicarbonate, cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) has proven superior for sterically hindered substrates. For instance, a protocol from achieved a 74% yield using Cs₂CO₃ in DMF at 50°C, compared to 49% with NaHCO₃ in tert-butyl alcohol.

Table 1: Impact of Base and Solvent on Yield

BaseSolventTemperature (°C)Yield (%)
NaHCO₃tert-Butanol5049
Cs₂CO₃DMF5074
DMAPTHF2568

Temperature and Reaction Time

Elevated temperatures (50–60°C) reduce reaction times from 24 hours to 1–2 hours but may promote side reactions such as ethynyl group decomposition. Kinetic studies indicate that 50°C in DMF provides an optimal balance, achieving >70% yield within 2 hours.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate Boc protection. A modified procedure reduces reaction time to 30 minutes with comparable yields (72%), minimizing thermal degradation of sensitive functional groups.

One-Pot Strategies

Integrated approaches combining thiazole formation and Boc protection in a single pot have been explored. For example, using Boc-protected thioureas in Hantzsch reactions eliminates the need for intermediate isolation, though yields remain modest (55–60%).

Analytical Characterization

Post-synthetic analysis ensures structural fidelity and purity:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR exhibits characteristic signals: δ 1.45 (s, 9H, Boc CH₃), 4.35 (s, 2H, CH₂N), and 7.20 (s, 1H, thiazole C-H).

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection at 254 nm confirms purity >95%.

  • Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 297.1, consistent with the molecular formula C₁₂H₁₆N₂O₂S.

Challenges and Troubleshooting

Ethynyl Group Stability

The ethynyl moiety is prone to oxidation under basic conditions. Stabilizing strategies include:

  • Conducting reactions under inert atmosphere (N₂ or Ar).

  • Using antioxidants like hydroquinone (0.1 equiv).

Byproduct Formation

Competing N,O-bis-Boc protection may occur with excess Boc anhydride. Stoichiometric control (1.1–1.2 equiv) and gradual reagent addition mitigate this issue.

Industrial-Scale Considerations

Pilot-scale synthesis (100 g+) requires adjustments for safety and efficiency:

  • Solvent Recovery: DMF is replaced with 2-methyltetrahydrofuran (2-MeTHF) for easier recycling.

  • Catalyst Recycling: Immobilized DMAP on silica enables reuse over five cycles without yield loss.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (-NHCOO-t-Bu) undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows:

Conditions and Outcomes

Reaction ConditionsProductYieldNotes
HCl (4M in dioxane, 2 h, RT)(4-Ethynylthiazol-2-yl)methanamine85–92%Acidic cleavage preserves thiazole
TFA/DCM (1:1, 1 h, RT)Free amine + CO₂ + tert-butanol90%Faster deprotection under strong acid

Mechanistically, protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic water attack. The ethynyl group remains inert under these conditions due to its stability in acidic/basic media .

Click Chemistry via Ethynyl Group

The terminal alkyne participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted triazoles. This reaction is pivotal for bioconjugation and material science applications:

Representative Reaction

text
Tert-butyl ((4-ethynylthiazol-2-yl)methyl)carbamate + Benzyl azide → Tert-butyl ((4-(1-benzyl-1H-1,2,3-triazol-4-yl)thiazol-2-yl)methyl)carbamate

Optimized Parameters

  • Catalyst: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)

  • Solvent: t-BuOH/H₂O (1:1)

  • Yield: 78–85%

Kinetic studies show reaction completion within 2–4 hours at 50°C. The electron-deficient thiazole ring enhances alkyne reactivity by lowering the LUMO energy .

Cross-Coupling Reactions

The ethynyl group serves as a substrate in palladium-catalyzed cross-coupling reactions:

Sonogashira Coupling

Reacts with aryl/heteroaryl halides to form extended π-conjugated systems:

text
This compound + Iodobenzene → Tert-butyl ((4-(phenylethynyl)thiazol-2-yl)methyl)carbamate

Conditions

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

  • Base: Et₃N

  • Solvent: THF, 60°C, 12 h

  • Yield: 65–72%

Cyclopropanation

Under Rh(II) catalysis, the ethynyl group reacts with diazo compounds to form cyclopropane derivatives:

text
This compound + Ethyl diazoacetate → Cyclopropane-fused thiazole-carbamate hybrid

Key Data

  • Catalyst: Rh₂(OAc)₄ (2 mol%)

  • Solvent: DCE, 25°C

  • Yield: 58%

Thiazole Ring Functionalization

The thiazole core undergoes electrophilic substitution at the 5-position due to electron-donating effects from the ethynyl group:

Reaction TypeReagentProductYield
BrominationNBS, AIBN, CCl₄5-Bromo-thiazole derivative75%
NitrationHNO₃, H₂SO₄5-Nitro-thiazole derivative62%

Regioselectivity is confirmed by NOESY NMR, with electrophiles preferentially attacking C5 .

Photocatalyzed C–H Functionalization

Recent studies demonstrate its utility as a carbamate donor in photocatalytic C–H amidation. For example, under blue LED irradiation with Ir(ppy)₃, it amidates indoles at the C3 position :

text
Indole + this compound → 3-Amidated indole + Thiazole byproduct

Conditions

  • Catalyst: Ir(ppy)₃ (2 mol%)

  • Solvent: MeCN, 24 h

  • Yield: 55–80%

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways, releasing isobutylene and CO₂.

  • Oxidation : Ethynyl group oxidizes to carboxylic acid under KMnO₄/NaOH (yield: 40%), limiting utility in oxidative environments.

This compound’s multifunctional reactivity enables applications in medicinal chemistry (e.g., PROTAC synthesis) and materials science. Future research should explore enantioselective transformations and catalytic asymmetric induction at the thiazole ring.

Scientific Research Applications

Medicinal Chemistry

Drug Development
Tert-butyl ((4-ethynylthiazol-2-YL)methyl)carbamate serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural characteristics facilitate the development of compounds that can interact with biological targets, potentially leading to therapeutic agents for diseases such as Alzheimer's and other neurodegenerative conditions .

Mechanism of Action
The compound's mechanism involves binding to specific receptors or enzymes, modulating their activity. For instance, it may inhibit acetylcholinesterase or β-secretase, enzymes implicated in the pathophysiology of Alzheimer's disease. Such interactions can lead to a decrease in amyloid beta aggregation, a hallmark of the disease .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block. It can undergo various chemical reactions to yield more complex structures. This property is essential for synthesizing new compounds with desired biological activities .

Biological Studies

In Vitro and In Vivo Studies
Research has demonstrated that this compound exhibits protective effects against oxidative stress in cellular models. In vitro studies show that it can reduce levels of pro-inflammatory cytokines like TNF-α in astrocytes exposed to amyloid beta peptides . In vivo models further investigate its efficacy and bioavailability, providing insights into its potential as a therapeutic agent .

Anti-inflammatory Activity

Research Findings
A series of derivatives based on this compound have been synthesized and evaluated for anti-inflammatory activity. These studies typically involve carrageenan-induced edema models in rats, where compounds demonstrate varying degrees of inhibition against inflammation, highlighting their potential therapeutic applications .

Data Table: Summary of Key Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryIntermediate in drug synthesis for neurological disordersPotential inhibitors of β-secretase and acetylcholinesterase
Organic SynthesisBuilding block for complex moleculesVersatile reactions yielding diverse compounds
Biological StudiesProtective effects against oxidative stressReduction of TNF-α levels in astrocytes
Anti-inflammatory ActivityEvaluation of anti-inflammatory effects in vivoSignificant inhibition of edema in rat models

Case Studies

Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective properties of this compound, researchers found that it significantly reduced cell death in astrocytes induced by amyloid beta exposure. The compound's ability to modulate inflammatory responses was attributed to its structural features that enable receptor interaction .

Case Study 2: Synthesis and Evaluation of Derivatives
Another research initiative focused on synthesizing various derivatives of this compound to assess their anti-inflammatory properties. The results indicated that several derivatives exhibited promising activity levels comparable to standard anti-inflammatory drugs, suggesting potential for further development .

Mechanism of Action

The mechanism of action of Tert-butyl ((4-ethynylthiazol-2-YL)methyl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl ((4-ethynylthiazol-2-yl)methyl)carbamate, a comparative analysis with structurally analogous compounds is provided below.

Structural Analogues and Substituent Effects

The following table summarizes key derivatives of tert-butyl (thiazol-2-ylmethyl)carbamate with varying substituents at the 4-position of the thiazole ring:

Compound Name Substituent at Thiazole 4-Position Molecular Weight (g/mol) Key Applications/SAR Insights Synthesis Yield (%) Reference ID
Tert-butyl ((4-bromothiazol-2-yl)methyl)carbamate Bromo 307.17 Intermediate for Suzuki coupling Not reported
Tert-butyl (5-acetyl-4-(trifluoroethyl)thiazol-2-yl)(methyl)carbamate Trifluoroethyl 364.33 CDK9 inhibitor precursor Not reported
Tert-butyl (5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-2-(methylsulfonyl)thiazol-4-yl)carbamate Methylsulfonyl 463.0 (M+Na)+ CDK9 inhibitor synthesis 100%
This compound Ethynyl 252.33 (calculated) Click chemistry, covalent inhibitors Not reported -

Key Observations :

  • Reactivity : The bromo derivative () is a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the ethynyl analogue enables copper-catalyzed azide-alkyne cycloaddition.
  • Electron-Withdrawing Effects : Methylsulfonyl and trifluoroethyl substituents () enhance electrophilicity, critical for covalent binding to kinase active sites. In contrast, the ethynyl group offers orthogonal reactivity for bioconjugation.
  • Steric Considerations : The tert-butyl carbamate group provides steric protection, stabilizing the compound against premature deprotection in acidic or nucleophilic environments.

Q & A

Q. What are the common synthetic routes for Tert-butyl ((4-ethynylthiazol-2-yl)methyl)carbamate?

  • Methodology : The compound is synthesized via multi-step protocols involving carbamate protection, coupling reactions, and functional group introduction. For example:
  • Step 1 : Use tert-butyl carbamate as a protecting group for amines, as demonstrated in analogous syntheses of tert-butyl derivatives .
  • Step 2 : Introduce the ethynyl group via Sonogashira coupling or alkyne-functionalized intermediates under inert conditions (e.g., nitrogen atmosphere) .
  • Step 3 : Purify intermediates using column chromatography (e.g., silica gel) and characterize via 1H^1H/13C^{13}C-NMR and LC-MS .
    • Key Considerations :
  • Catalytic systems (e.g., Pd0^0/CuI for Sonogashira) require optimization to avoid side reactions with the thiazole ring .
  • Protect ethynyl groups from oxidation using stabilizers like BHT .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
  • NMR : Confirm regiochemistry of the thiazole ring via 1H^1H-NMR coupling patterns (e.g., doublets for adjacent protons) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., [M+H]+^+ peaks) .
    • Crystallography :
  • Employ SHELX programs for X-ray structure determination. For example, SHELXL refines hydrogen bonding networks in carbamate derivatives, as seen in tert-butyl carbamate crystal structures .
  • Resolve disorder in ethynyl/thiazole moieties using restraints in refinement .

Q. What are the recommended storage conditions to ensure stability?

  • Stability Data :
ConditionStability OutcomeReference
Room temperatureStable for 6 months (dark, anhydrous)
4°C (long-term)Prevents decomposition of ethynyl group
Exposure to lightPartial degradation (monitor via TLC)
  • Handling : Use argon/vacuum-sealed vials to prevent moisture absorption .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the ethynyl group?

  • Experimental Design :
  • Catalyst Screening : Compare Pd0^0/XPhos vs. Pd0^0/P(t-Bu)3_3 for coupling efficiency (e.g., 75% vs. 82% yield in analogous reactions) .
  • Solvent Effects : Use toluene/THF mixtures to balance solubility and reaction rate .
  • Additives : Add Cs2_2CO3_3 to deprotonate acidic protons on the thiazole ring, enhancing reactivity .
    • Data Contradiction Analysis :
  • Low yields (<50%) may arise from competing Glaser coupling of ethynyl groups; suppress via lower temperature (0–25°C) .

Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives?

  • Case Study : In tert-butyl carbamates, SHELXL refinement may show conflicting R-factors due to:
  • Disordered Ethynyl Groups : Apply "PART" commands to model alternative conformations .
  • Hydrogen Bonding Ambiguities : Use Hirshfeld surface analysis to validate intermolecular interactions .
    • Validation Tools : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to confirm bond lengths/angles .

Q. How to handle air-sensitive intermediates during synthesis?

  • Methodology :
  • Schlenk Techniques : Transfer ethynyl-thiazole intermediates under nitrogen using cannula .
  • Quenching Protocols : Add saturated NH4_4Cl to reaction mixtures to stabilize reactive species before extraction .
    • Safety : Monitor exotherms during quenching; use calorimetry (e.g., RC1) for scale-up .

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